Degarelix-d7 -

Degarelix-d7

Catalog Number: EVT-12547034
CAS Number:
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1639.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of degarelix-d7 typically employs solid-phase peptide synthesis (SPPS), where a resin serves as a solid support for the growing peptide chain. The process involves several key steps:

  1. Resin Preparation: The initial step involves attaching the first amino acid to a solid support resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
  3. Coupling Reactions: Each amino acid is sequentially added to the growing chain using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and diisopropylethylamine (DIEA) to facilitate bond formation.
  4. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure high purity levels .

The detailed synthesis methods have been outlined in patents that describe various approaches to producing degarelix acetate, which can include modifications leading to degarelix-d7 .

Molecular Structure Analysis

Structure and Data

Degarelix-d7 has a complex molecular structure characterized by its linear decapeptide form. The molecular formula is C66H88N16O14C_{66}H_{88}N_{16}O_{14}, and it exhibits a molecular weight of approximately 1,307.5 g/mol. The structure includes several unique features due to its unnatural amino acids, contributing to its stability and efficacy as a drug.

The chemical structure can be represented as follows:

Degarelix d7 C66H88N16O14\text{Degarelix d7 }C_{66}H_{88}N_{16}O_{14}

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the structural properties of degarelix-d7, providing insights into its conformational characteristics in solution .

Chemical Reactions Analysis

Reactions and Technical Details

Degarelix-d7 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Peptide Bond Formation: This occurs during the coupling steps in SPPS where amino acids are linked through amide bonds.
  • Isomerization: Research has indicated that degarelix can undergo isomerization under certain conditions, leading to impurities such as hydantoin derivatives . This transformation can affect the pharmacokinetics of the drug.
  • Degradation: In biological media, degarelix may degrade into various metabolites, necessitating careful monitoring during therapeutic use .
Mechanism of Action

Process and Data

Degarelix-d7 functions by antagonizing gonadotropin-releasing hormone receptors in the pituitary gland. This action leads to a rapid decrease in luteinizing hormone and follicle-stimulating hormone levels, resulting in reduced testosterone production from the testes. The mechanism can be summarized as follows:

  1. Receptor Binding: Degarelix-d7 binds to gonadotropin-releasing hormone receptors with high affinity.
  2. Hormonal Suppression: This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone.
  3. Testosterone Reduction: Consequently, testosterone levels drop significantly, achieving medical castration necessary for treating prostate cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Degarelix-d7 exhibits several notable physical and chemical properties:

These properties are critical for its formulation as an injectable drug.

Applications

Scientific Uses

Degarelix-d7 is primarily utilized in clinical settings for:

  • Prostate Cancer Treatment: It serves as an effective alternative to traditional androgen suppression therapies, particularly for advanced or metastatic prostate cancer cases.
  • Research Applications: Its mechanism of action makes it a valuable tool in studies related to hormonal regulation and cancer therapy.

Clinical trials have demonstrated its efficacy compared to standard treatments, highlighting its role in improving patient outcomes in prostate cancer management .

Properties

Product Name

Degarelix-d7

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4,5,5,5-tetradeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O16

Molecular Weight

1639.3 g/mol

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1/i1D3,2D3,45D

InChI Key

MEUCPCLKGZSHTA-RBUNNTHDSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.